molecular formula C12H17ClN2O B8748075 2-Aminomethyl-4-(p-chlorobenzyl)morpholine

2-Aminomethyl-4-(p-chlorobenzyl)morpholine

Cat. No. B8748075
M. Wt: 240.73 g/mol
InChI Key: URHLIEZUUMCYOY-UHFFFAOYSA-N
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Patent
US05736550

Procedure details

To a solution of 4-(p-chlorobenzyl)-2-phthalimidomethylmorpholine (20.28 g, 54.7 mmol) in ethanol (110 ml) was added hydrazine monohydrate (5.71 g, 0.114 mol) and the mixture was stirred at room temperature. 50 ml of dioxane was further added and the mixture was stirred at room temperature overnight. The crystal thus separated was filtered off and the filtrate was concentrated. The residue was dissolved in chloroform and the insolubles were filtered off. The filtrate was distilled off to give 9.31 g of the title compound as an oily substance. Yield=71%.
Name
4-(p-chlorobenzyl)-2-phthalimidomethylmorpholine
Quantity
20.28 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:26]=[CH:25][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][O:10][CH:9]([CH2:13][N:14]3C(=O)C4=CC=CC=C4C3=O)[CH2:8]2)=[CH:4][CH:3]=1.O.NN.O1CCOCC1>C(O)C>[NH2:14][CH2:13][CH:9]1[O:10][CH2:11][CH2:12][N:7]([CH2:6][C:5]2[CH:25]=[CH:26][C:2]([Cl:1])=[CH:3][CH:4]=2)[CH2:8]1 |f:1.2|

Inputs

Step One
Name
4-(p-chlorobenzyl)-2-phthalimidomethylmorpholine
Quantity
20.28 g
Type
reactant
Smiles
ClC1=CC=C(CN2CC(OCC2)CN2C(C=3C(C2=O)=CC=CC3)=O)C=C1
Name
Quantity
5.71 g
Type
reactant
Smiles
O.NN
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crystal thus separated
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered off
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled off

Outcomes

Product
Name
Type
product
Smiles
NCC1CN(CCO1)CC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.31 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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